N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-based carboxamide derivative characterized by a 2-fluorophenyl group attached to the amide nitrogen and a 4-methylphenoxymethyl substituent at the 5-position of the furan ring. The fluorine atom introduces electron-withdrawing effects, while the methylphenoxy group enhances lipophilicity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOSTQCBKODSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-fluoroaniline, under conditions that promote amide bond formation.
Attachment of the methylphenoxy group: This can be accomplished through nucleophilic substitution reactions, where the furan derivative reacts with 4-methylphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl and methylphenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the study of enzyme inhibitors or receptor modulators.
Medicine: Its unique structure may offer therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide exerts its effects is not fully understood but may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s methylphenoxy group balances lipophilicity (LogP ~3–4), favoring both solubility and membrane permeability. Analogs with sulfonyl () or methoxy () groups exhibit lower LogP, enhancing solubility but limiting absorption .
- Metabolic Stability : Fluorine and methyl groups in the target compound may reduce oxidative metabolism compared to chlorinated analogs (), which are more prone to dehalogenation .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl in ) hinder binding to flat active sites, whereas the target compound’s smaller substituents allow better target engagement .
Biological Activity
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16FNO3
- IUPAC Name : this compound
- SMILES Notation :
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2F)C3=CC=CO3
This compound features a furan ring, which is known for its diverse biological activities, and a fluorinated phenyl group that may enhance its pharmacological properties.
Antitumor Activity
Recent studies have focused on the antitumor potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with furan and phenyl substitutions often show IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-15 | 1.61 |
| 2 | A-431 | 1.98 |
| 3 | U251 | <10 |
The presence of electron-donating groups like methyl on the phenyl ring has been correlated with increased activity, suggesting that this compound could exhibit similar properties.
The proposed mechanism through which this compound exerts its biological effects involves:
- Inhibition of Cell Proliferation : By interfering with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Proteins : Molecular dynamics simulations have suggested interactions with proteins involved in apoptosis regulation, such as Bcl-2.
Case Studies
A notable case study explored the efficacy of this compound in vivo. The study involved administering the compound to mice with xenografted tumors:
- Results : The treated group showed a significant reduction in tumor size compared to the control group, confirming its potential as an antitumor agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
